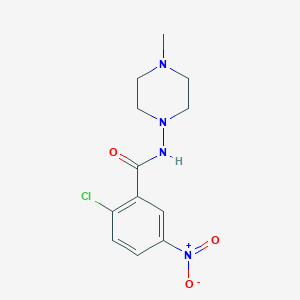![molecular formula C15H14FNO4S B5743315 3-[(2-Fluorophenyl)sulfamoyl]-4,5-dimethylbenzoic acid](/img/structure/B5743315.png)
3-[(2-Fluorophenyl)sulfamoyl]-4,5-dimethylbenzoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(2-Fluorophenyl)sulfamoyl]-4,5-dimethylbenzoic acid is a chemical compound with the molecular formula C15H14FNO4S. It is known for its unique structural features, which include a fluorophenyl group, a sulfamoyl group, and a dimethylbenzoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2-Fluorophenyl)sulfamoyl]-4,5-dimethylbenzoic acid typically involves multi-step organic reactions. One common method includes the sulfonation of 2-fluoroaniline followed by coupling with 4,5-dimethylbenzoic acid under controlled conditions. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis can be employed to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions: 3-[(2-Fluorophenyl)sulfamoyl]-4,5-dimethylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine.
Substitution: Electrophilic aromatic substitution can occur on the fluorophenyl ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
3-[(2-Fluorophenyl)sulfamoyl]-4,5-dimethylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-[(2-Fluorophenyl)sulfamoyl]-4,5-dimethylbenzoic acid involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with proteins, potentially inhibiting their function. The fluorophenyl group may enhance the compound’s binding affinity and specificity for certain enzymes or receptors .
Comparación Con Compuestos Similares
- 3-[(2-Fluorophenyl)sulfamoyl]-4-methylbenzoic acid
- 3-[(2-Fluorophenyl)sulfamoyl]-5-methylbenzoic acid
- 3-[(2-Fluorophenyl)sulfamoyl]-benzoic acid
Uniqueness: 3-[(2-Fluorophenyl)sulfamoyl]-4,5-dimethylbenzoic acid is unique due to the presence of both the fluorophenyl and dimethylbenzoic acid groups, which confer specific chemical and biological properties. These structural features can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications .
Propiedades
IUPAC Name |
3-[(2-fluorophenyl)sulfamoyl]-4,5-dimethylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO4S/c1-9-7-11(15(18)19)8-14(10(9)2)22(20,21)17-13-6-4-3-5-12(13)16/h3-8,17H,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBQNPTOJOWLCPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)S(=O)(=O)NC2=CC=CC=C2F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(Z)-[amino-(3-bromophenyl)methylidene]amino] 4-chloro-2-nitrobenzoate](/img/structure/B5743261.png)
![4-fluoro-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5743265.png)
![2-chloro-N'-[(2-methoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5743274.png)


![1-[(2E)-3-(4-fluorophenyl)-2-propenoyl]-4-methylpiperidine](/img/structure/B5743296.png)
![5-{[(4-fluorophenoxy)acetyl]amino}isophthalic acid](/img/structure/B5743302.png)


![2-(3-BROMOPHENOXY)-1-[4-(2-PYRIMIDINYL)PIPERAZINO]-1-ETHANONE](/img/structure/B5743327.png)
![1,1'-[1,4-piperazinediylbis(methylene)]di(2-pyrrolidinone)](/img/structure/B5743329.png)

![[(Z)-[amino-(2-chlorophenyl)methylidene]amino] benzoate](/img/structure/B5743349.png)
